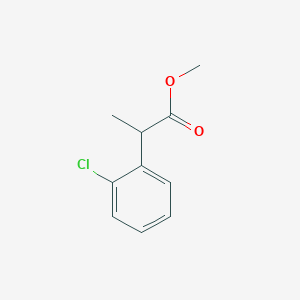

Methyl 2-(2-chlorophenyl)propanoate

Description

Properties

IUPAC Name |

methyl 2-(2-chlorophenyl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c1-7(10(12)13-2)8-5-3-4-6-9(8)11/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIEBAXIJLDGWBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1Cl)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101284103 | |

| Record name | Methyl 2-chloro-α-methylbenzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101284103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115615-35-5 | |

| Record name | Methyl 2-chloro-α-methylbenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115615-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-chloro-α-methylbenzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101284103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Catalytic Systems

The esterification of 2-(2-chlorophenyl)propanoic acid with methanol typically employs acid catalysts such as thionyl chloride (SOCl₂) or sulfuric acid. Thionyl chloride acts as both a catalyst and dehydrating agent, converting the carboxylic acid to its acyl chloride intermediate, which subsequently reacts with methanol to yield the ester.

Example Procedure :

-

Reactants : 2-(2-Chlorophenyl)propanoic acid (1 mol), methanol (10–30 mol), thionyl chloride (0.1–0.6 mol).

-

Conditions : 45–65°C, 12–24 hours under reflux.

-

Workup : The reaction mixture is quenched with water, and the organic layer is separated and purified via vacuum distillation.

Performance Metrics :

Challenges in Acid Precursor Synthesis

A critical bottleneck is the availability of 2-(2-chlorophenyl)propanoic acid. Industrial-scale synthesis often involves Friedel-Crafts acylation of chlorobenzene, though this method suffers from poor regioselectivity due to the deactivating nature of the chlorine substituent. Alternative strategies, such as directed ortho-lithiation followed by carboxylation, have been explored but require stringent anhydrous conditions.

Chlorination of Phenylpropionic Acid Derivatives

Electrophilic Aromatic Chlorination

Direct chlorination of 2-phenylpropanoic acid or its esters using chlorine gas or sulfuryl chloride (SO₂Cl₂) faces regiochemical challenges. The electron-withdrawing carboxylic acid group directs electrophilic substitution to the meta position, necessitating protective group strategies or directing auxiliaries for ortho-chlorination.

Protective Group Approach :

-

Methyl Ester Protection : Convert 2-phenylpropanoic acid to its methyl ester to reduce electron withdrawal.

-

Chlorination : Treat with Cl₂/FeCl₃ at 0–5°C to achieve ortho-chlorination.

-

Ester Hydrolysis and Re-esterification : Hydrolyze to the acid and re-esterify with methanol.

Limitations :

Chloromethylation and Functional Group Interconversion

Adapting methods from CN106349051A, chloromethylation of 2-phenylpropanoic acid using formaldehyde and HCl under acidic conditions could be modified for ortho-substitution. However, the patent’s focus on para-chloromethylation highlights the need for alternative directing groups or catalysts to favor the ortho position.

Palladium-Catalyzed Cross-Coupling Approaches

Suzuki-Miyaura Coupling

A retrosynthetic disconnection of this compound suggests a palladium-catalyzed coupling between a 2-chlorophenylboronic acid and a methyl propionate precursor. This method, inspired by US20110009636A1, offers precise control over substitution patterns.

Representative Protocol :

-

Reactants : 2-Bromo-2-chlorophenylpropanoate (1 mol), methyltrimethylsilyl dimethylketene acetal (1.2 mol), Pd₂(dba)₃ (0.05 mol%), ZnF₂ (0.5 mol).

-

Conditions : 80°C in DMF, 18 hours.

Advantages :

Optimization and Industrial Scalability

Catalytic System Tuning

The choice of catalyst significantly impacts efficiency. For esterification, thionyl chloride outperforms traditional Brønsted acids like H₂SO₄ by minimizing side reactions (e.g., ether formation). In cross-coupling, Pd₂(dba)₃ with bulky phosphine ligands (e.g., t-Bu₃P) enhances turnover frequency.

Solvent and Temperature Effects

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-chlorophenyl)propanoate undergoes various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed to yield 2-(2-chlorophenyl)propanoic acid and methanol.

Reduction: Reduction of the ester group can produce the corresponding alcohol.

Substitution: The chlorine atom in the aromatic ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Typically carried out using aqueous acid or base under reflux conditions.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for nucleophilic aromatic substitution.

Major Products Formed

Hydrolysis: 2-(2-chlorophenyl)propanoic acid and methanol.

Reduction: 2-(2-chlorophenyl)propanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Table 1: Synthesis Conditions

| Reaction Step | Reagents | Conditions |

|---|---|---|

| Step 1 | 2-Chlorobenzaldehyde + Propanoic Acid | Acidic catalyst, reflux |

| Step 2 | Methylating agent (e.g., methyl iodide) | Base (e.g., NaOH), room temperature |

Medicinal Chemistry

Methyl 2-(2-chlorophenyl)propanoate has been explored for its potential as a drug candidate due to its biological activities:

- Anticancer Activity : Studies have shown that derivatives of this compound exhibit antiproliferative effects against various cancer cell lines. For instance, modifications to the structure have led to compounds with IC50 values significantly lower than standard chemotherapeutics like doxorubicin .

- Anti-inflammatory Properties : Research indicates that this compound can act as a selective COX-2 inhibitor, making it a candidate for developing non-steroidal anti-inflammatory drugs (NSAIDs) .

Table 2: Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antiproliferative | Inhibition of cancer cell growth | |

| Anti-inflammatory | Selective inhibition of COX-2 | |

| Antimicrobial | Effective against various bacterial strains |

Industrial Applications

In the industrial sector, this compound serves as an intermediate in the synthesis of agrochemicals and pharmaceuticals. Its derivatives are utilized in:

- Pesticide Production : The compound is a precursor for synthesizing herbicides and fungicides that target specific plant pathogens while minimizing environmental impact.

- Specialty Chemicals : It is used to produce specialty chemicals with applications in coatings, plastics, and other materials.

Antiproliferative Study

A study conducted on HCT-116 colon cancer cells demonstrated that this compound and its derivatives significantly inhibited cell proliferation compared to control groups. The study utilized molecular docking techniques to predict binding affinities with target proteins involved in cell cycle regulation.

Synthesis and Modification Research

Researchers synthesized various derivatives of this compound to enhance biological activity. Structural modifications led to compounds exhibiting improved potency against cancer cells, highlighting the importance of chemical structure in determining efficacy .

Mechanism of Action

The mechanism of action of methyl 2-(2-chlorophenyl)propanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Positional Isomers and Substituted Derivatives

Table 1: Key Structural and Molecular Properties

Key Findings :

- Substituent Position Effects: The position of the chlorine atom significantly impacts reactivity and applications. For example, the 2-chlorophenyl group in this compound likely enhances steric hindrance compared to the 3-chloro isomer (212.67 g/mol, ), making it more suitable for asymmetric catalysis .

- Ester Group Variations : Ethyl esters (e.g., 242.70 g/mol, ) generally exhibit higher hydrophobicity than methyl esters, influencing solubility and bioavailability.

- Complex Substituents: The addition of a 4-chlorobutanoyl group (282.76 g/mol, ) increases molecular complexity, suggesting use in multi-step synthetic pathways for pharmaceuticals.

Functional Group Comparisons: Esters vs. Acids and Acid Chlorides

Table 2: Functional Group Impact on Properties

Key Findings :

- Carboxylic Acids: Derivatives like 2-(2-methoxyphenyl)-2-methylpropanoic acid (194.23 g/mol, ) are less volatile but require activation for further reactions.

- Acid Chlorides: Highly reactive (e.g., 2-methyl-2-phenylpropanoyl chloride, ) are preferred for acylations but pose handling challenges due to moisture sensitivity.

- Esters : Methyl/ethyl esters balance stability and reactivity, making them ideal for storage and controlled synthesis.

Biological Activity

Methyl 2-(2-chlorophenyl)propanoate is an organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including synthesis, molecular interactions, and relevant case studies.

Chemical Structure and Properties

This compound has the following molecular characteristics:

- Molecular Formula : C11H13ClO2

- Molecular Weight : Approximately 214.67 g/mol

- Structure : The compound features a propanoate moiety with a chlorophenyl substituent, which is critical for its biological interactions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Antimicrobial Activity :

- Research indicates that derivatives of propanoate compounds exhibit antimicrobial properties. For instance, structural analogs have shown potential against various bacterial strains, highlighting the importance of substituent groups in enhancing activity.

-

Anticancer Properties :

- Recent studies have demonstrated that compounds similar to this compound possess significant antiproliferative effects against cancer cell lines such as HCT-116 and HeLa. The IC50 values for these compounds ranged from 0.69 μM to 11 μM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .

- Mechanisms of Action :

Case Study 1: Anticancer Activity

In a study examining various methylated propanoate derivatives, this compound was tested for its ability to inhibit cell proliferation in cancer models. The results indicated a dose-dependent response with significant reductions in cell viability at concentrations as low as 10 μM.

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| This compound | HCT-116 | 0.69 | Apoptosis induction |

| Doxorubicin | HCT-116 | 2.29 | DNA intercalation |

Case Study 2: Antimicrobial Efficacy

A comparative analysis of various chlorinated phenyl propanoates revealed that this compound exhibited moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. The study highlighted its potential as a lead compound for further development.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 μg/mL |

| Methyl 3-amino-2-(4-chlorophenyl)propanoate | S. aureus | 16 μg/mL |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of the chlorophenyl group significantly enhances the biological activity of methyl propanoates. Variations in substituents on the aromatic ring can lead to different biological outcomes, suggesting a strong correlation between molecular structure and pharmacological effect .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2-(2-chlorophenyl)propanoate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via acid-catalyzed esterification of 2-(2-chlorophenyl)propanoic acid with methanol. Sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) is typically used as a catalyst under reflux conditions (60–80°C for 6–12 hours). Monitoring reaction completion via thin-layer chromatography (TLC) or gas chromatography (GC) is recommended. Industrial-scale synthesis may employ continuous flow reactors to enhance yield and efficiency .

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- ¹H/¹³C NMR : To verify the ester group (COOCH₃), chlorophenyl substitution pattern, and methyl branching.

- IR Spectroscopy : Confirm ester carbonyl (C=O) stretching at ~1740 cm⁻¹.

- Mass Spectrometry (MS) : Validate molecular weight (e.g., C₁₀H₁₁ClO₂; theoretical MW 198.65).

Reference standards from pharmacopeial guidelines (e.g., EP impurities) can aid in comparative analysis .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer : While specific toxicity data for this compound is limited, general protocols for chlorinated aromatic esters apply:

- Use PPE (gloves, goggles, lab coat).

- Work in a fume hood to avoid inhalation.

- Dispose of waste via approved hazardous chemical protocols.

Safety data for structurally similar compounds (e.g., 2-(2-methoxyphenyl)propanoic acid) suggests avoiding skin/eye contact .

Advanced Research Questions

Q. How can impurities in this compound be profiled and quantified?

- Methodological Answer : Impurities may arise from incomplete esterification or side reactions. Use reversed-phase HPLC coupled with UV/Vis or MS detection (e.g., C18 column, acetonitrile/water gradient). Key impurities to monitor include:

| Impurity ID | Structure | Source |

|---|---|---|

| Unreacted acid | 2-(2-chlorophenyl)propanoic acid | Esterification intermediate |

| Methylated byproducts | Methyl 2-(4-chlorophenyl)propanoate | Isomerization during synthesis |

Quantify using calibration curves from certified reference materials (CRMs) .

Q. How does the substitution pattern (e.g., methyl vs. ethyl ester) affect the compound’s reactivity?

- Methodological Answer : Compare hydrolysis rates under acidic/basic conditions. Ethyl esters (e.g., Ethyl 3-(2-chlorophenyl)propanoate) typically hydrolyze slower than methyl esters due to steric effects. Conduct kinetic studies (e.g., pH-dependent NMR monitoring) to assess ester stability. Computational modeling (DFT) can predict electronic effects of substituents .

Q. What advanced techniques are suitable for studying crystallographic properties?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) resolves bond lengths, angles, and packing arrangements. For this compound, grow crystals via slow evaporation in ethanol. Compare results with structurally analogous esters (e.g., Methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate) to identify conformational trends .

Q. How can this compound be functionalized for derivative synthesis?

- Methodological Answer : The ester group can be hydrolyzed to the carboxylic acid for further reactions (e.g., amidation). Alternatively, the chlorophenyl ring can undergo cross-coupling (e.g., Suzuki-Miyaura) using Pd catalysts. For amino derivatives, reduce nitro intermediates (e.g., Methyl 2-methyl-2-(2-nitrophenyl)propanoate) with H₂/Pd-C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.